Rottlerin

Catalog No.
S541850
CAS No.
82-08-6
M.F
C30H28O8
M. Wt
516.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rottlerin

CAS Number

82-08-6

Product Name

Rottlerin

IUPAC Name

(E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one

Molecular Formula

C30H28O8

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C30H28O8/c1-15-24(33)19(27(36)22(16(2)31)25(15)34)14-20-26(35)18-12-13-30(3,4)38-29(18)23(28(20)37)21(32)11-10-17-8-6-5-7-9-17/h5-13,33-37H,14H2,1-4H3/b11-10+

InChI Key

DEZFNHCVIZBHBI-ZHACJKMWSA-N

SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O

Solubility

Soluble in DMSO

Synonyms

Rottlerin; Kamalin; Mallotoxin; NSC 56346; NSC 94525.

Canonical SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C=CC4=CC=CC=C4)O)O

Isomeric SMILES

CC1=C(C(=C(C(=C1O)C(=O)C)O)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)/C=C/C4=CC=CC=C4)O)O

Description

The exact mass of the compound Rottlerin is 516.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94525. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. It belongs to the ontological category of benzenetriol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.9

Exact Mass

516.1784

Appearance

Solid powder

Melting Point

212.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E29LP3ZMUH

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

82-08-6

Wikipedia

Rottlerin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
1: Woo SM, Lee WK, Min KJ, Kim DE, Park SH, Nam SI, Kwon TK. Rottlerin induces cyclooxygenase-2 upregulation through an ATF4 and reactive oxygen species-independent pathway in HEI-OC1 cells. Mol Med Rep. 2016 Jul;14(1):845-50. doi: 10.3892/mmr.2016.5320. Epub 2016 May 20. PubMed PMID: 27222046.
2: Mischitelli M, Jemaà M, Almasry M, Faggio C, Lang F. Stimulation of Suicidal Erythrocyte Death by Rottlerin. Cell Physiol Biochem. 2016;40(3-4):558-566. Epub 2016 Nov 25. PubMed PMID: 27889758.
3: Liao TY, Tzeng WY, Wu HH, Cherng CG, Wang CY, Hu SS, Yu L. Rottlerin impairs the formation and maintenance of psychostimulant-supported memory. Psychopharmacology (Berl). 2016 Apr;233(8):1455-65. doi: 10.1007/s00213-016-4251-8. Epub 2016 Mar 10. PubMed PMID: 26960698.
4: Zhu Y, Wang M, Zhao X, Zhang L, Wu Y, Wang B, Hu W. Rottlerin as a novel chemotherapy agent for adrenocortical carcinoma. Oncotarget. 2017 Apr 4;8(14):22825-22834. doi: 10.18632/oncotarget.15221. PubMed PMID: 28423559; PubMed Central PMCID: PMC5410265.
5: Yin X, Zhang Y, Su J, Hou Y, Wang L, Ye X, Zhao Z, Zhou X, Li Y, Wang Z. Rottlerin exerts its anti-tumor activity through inhibition of Skp2 in breast cancer cells. Oncotarget. 2016 Oct 11;7(41):66512-66524. doi: 10.18632/oncotarget.11614. PubMed PMID: 27582552; PubMed Central PMCID: PMC5341817.
6: Huang M, Tang SN, Upadhyay G, Marsh JL, Jackman CP, Srivastava RK, Shankar S. Rottlerin suppresses growth of human pancreatic tumors in nude mice, and pancreatic cancer cells isolated from Kras(G12D) mice. Cancer Lett. 2014 Oct 10;353(1):32-40. doi: 10.1016/j.canlet.2014.06.021. Epub 2014 Jul 19. PubMed PMID: 25050737.
7: Chhiber N, Kaur T, Singla S. Rottlerin, a polyphenolic compound from the fruits of Mallotus phillipensis (Lam.) Müll.Arg., impedes oxalate/calcium oxalate induced pathways of oxidative stress in male wistar rats. Phytomedicine. 2016 Sep 15;23(10):989-97. doi: 10.1016/j.phymed.2016.06.005. Epub 2016 Jun 15. PubMed PMID: 27444343.
8: Su J, Wang L, Yin X, Zhao Z, Hou Y, Ye X, Zhou X, Wang Z. Rottlerin exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells. Am J Cancer Res. 2016 Oct 1;6(10):2178-2191. eCollection 2016. PubMed PMID: 27822410; PubMed Central PMCID: PMC5088284.
9: Wang L, Hou Y, Yin X, Su J, Zhao Z, Ye X, Zhou X, Zhou L, Wang Z. Rottlerin inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells. Oncotarget. 2016 Oct 25;7(43):69770-69782. doi: 10.18632/oncotarget.11974. PubMed PMID: 27626499; PubMed Central PMCID: PMC5342514.
10: Lu W, Lin C, Li Y. Rottlerin induces Wnt co-receptor LRP6 degradation and suppresses both Wnt/β-catenin and mTORC1 signaling in prostate and breast cancer cells. Cell Signal. 2014 Jun;26(6):1303-9. doi: 10.1016/j.cellsig.2014.02.018. Epub 2014 Mar 6. PubMed PMID: 24607787; PubMed Central PMCID: PMC4006155.
11: Zhao Z, Zheng N, Wang L, Hou Y, Zhou X, Wang Z. Rottlerin exhibits antitumor activity via down-regulation of TAZ in non-small cell lung cancer. Oncotarget. 2017 Jan 31;8(5):7827-7838. doi: 10.18632/oncotarget.13974. PubMed PMID: 27999199; PubMed Central PMCID: PMC5352364.
12: Qi P, He Z, Zhang L, Fan Y, Wang Z. Rottlerin-induced autophagy leads to apoptosis in bladder cancer cells. Oncol Lett. 2016 Dec;12(6):4577-4583. doi: 10.3892/ol.2016.5255. Epub 2016 Oct 13. PubMed PMID: 28101215; PubMed Central PMCID: PMC5228088.
13: Cordeiro B, Shinn C, Sellke FW, Clements RT. Rottlerin-induced BKCa channel activation impairs specific contractile responses and promotes vasodilation. Ann Thorac Surg. 2015 Feb;99(2):626-34. doi: 10.1016/j.athoracsur.2014.07.091. Epub 2014 Dec 17. PubMed PMID: 25527424.
14: Sheean RK, Lau CL, Shin YS, O'Shea RD, Beart PM. Links between L-glutamate transporters, Na+/K+-ATPase and cytoskeleton in astrocytes: evidence following inhibition with rottlerin. Neuroscience. 2013 Dec 19;254:335-46. doi: 10.1016/j.neuroscience.2013.09.043. Epub 2013 Oct 1. PubMed PMID: 24095695.
15: Matschke V, Piccini I, Schubert J, Wrobel E, Lang F, Matschke J, Amedonu E, Meuth SG, Strünker T, Strutz-Seebohm N, Greber B, Scherkenbeck J, Seebohm G. The Natural Plant Product Rottlerin Activates Kv7.1/KCNE1 Channels. Cell Physiol Biochem. 2016;40(6):1549-1558. doi: 10.1159/000453205. Epub 2016 Dec 21. PubMed PMID: 27997884.
16: Chan TK, Ng DS, Cheng C, Guan SP, Koh HM, Wong WS. Anti-allergic actions of rottlerin from Mallotus philippinensis in experimental mast cell-mediated anaphylactic models. Phytomedicine. 2013 Jul 15;20(10):853-60. doi: 10.1016/j.phymed.2013.03.012. Epub 2013 Apr 28. PubMed PMID: 23632085.
17: Torricelli C, Daveri E, Salvadori S, Valacchi G, Ietta F, Muscettola M, Carlucci F, Maioli E. Phosphorylation-independent mTORC1 inhibition by the autophagy inducer Rottlerin. Cancer Lett. 2015 Apr 28;360(1):17-27. doi: 10.1016/j.canlet.2015.01.040. Epub 2015 Feb 4. PubMed PMID: 25661734.
18: Ietta F, Maioli E, Daveri E, Gonzaga Oliveira J, da Silva RJ, Romagnoli R, Cresti L, Maria Avanzati A, Paulesu L, Barbosa BF, Gomes AO, Roberto Mineo J, Ferro EAV. Rottlerin-mediated inhibition of Toxoplasma gondii growth in BeWo trophoblast-like cells. Sci Rep. 2017 Apr 28;7(1):1279. doi: 10.1038/s41598-017-01525-6. PubMed PMID: 28455500.
19: Misuth M, Horvath D, Miskovsky P, Huntosova V. Synergism between PKCδ regulators hypericin and rottlerin enhances apoptosis in U87 MG glioma cells after light stimulation. Photodiagnosis Photodyn Ther. 2017 Mar 31. pii: S1572-1000(16)30266-6. doi: 10.1016/j.pdpdt.2017.03.018. [Epub ahead of print] PubMed PMID: 28373118.
20: Hsu JL, Ho YF, Li TK, Chen CS, Hsu LC, Guh JH. Rottlerin potentiates camptothecin-induced cytotoxicity in human hormone refractory prostate cancers through increased formation and stabilization of topoisomerase I-DNA cleavage complexes in a PKCδ-independent pathway. Biochem Pharmacol. 2012 Jul 1;84(1):59-67. doi: 10.1016/j.bcp.2012.03.023. Epub 2012 Apr 2. PubMed PMID: 22490701; PubMed Central PMCID: PMC4208915.

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